4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione-d5
Description
Systematic Nomenclature and IUPAC Conventions
The systematic name of this compound adheres to IUPAC guidelines for spiro systems and heterocyclic frameworks. The parent structure is a spiro junction between a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) and a pyrano[3,4-f]indolizine system (a fused bicyclic structure containing oxygen and nitrogen). The numbering begins at the spiro carbon (C6'), which connects the dioxolane ring (smaller ring) to the pyranoindolizine moiety (larger ring).
Key components of the name include:
- 4'-Ethyl : An ethyl group (–CH₂CH₃) substitutes position 4' of the pyranoindolizine system.
- 7',8'-dihydro : Indicates partial saturation at positions 7' and 8' of the indolizine ring.
- 4'-hydroxy : A hydroxyl group (–OH) is attached to the spiro carbon (C4').
- spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine] : Specifies the spiro connection between the dioxolane (2-position) and pyranoindolizine (6'-position).
- -dione : Denotes two ketone groups at positions 3' and 10'.
- -d5 : Indicates five deuterium atoms replacing hydrogen at specific sites, typically in the ethyl group or dioxolane ring.
This nomenclature aligns with IUPAC Rule A-41 for spiro compounds, which prioritizes the smaller ring for initial numbering and uses bracketed descriptors for fused systems.
Molecular Architecture and Stereochemical Configuration
The compound’s structure combines a rigid spirocyclic core with functional groups that confer stereochemical complexity (Figure 1). The spiro carbon (C6') adopts a tetrahedral geometry, linking the dioxolane and pyranoindolizine rings. The (4'S) configuration specifies that the hydroxyl group at C4' resides in the S enantiomeric form, as determined by Cahn-Ingold-Prelog priority rules.
Key structural features :
- Spiro junction : The dioxolane (5-membered) and pyranoindolizine (9-membered) rings share C6', creating a 90° dihedral angle that minimizes steric strain.
- Hydrogen bonding : The C4' hydroxyl group forms an intramolecular hydrogen bond with the C3' ketone oxygen, stabilizing the chair-like conformation of the pyranoindolizine ring.
- Deuterium placement : The five deuterium atoms are likely distributed in the ethyl group (–CD₂CD₃) and dioxolane ring (–OCD₂O–), as inferred from synthetic pathways for analogous compounds.
Table 1: Molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₂D₅NO₆ |
| Molecular weight | 296.32 g/mol |
| Ring sizes | 5 (dioxolane) + 9 (pyranoindolizine) |
| Stereocenters | C4' (S configuration) |
Isotopic Labeling Strategy: Deuterium Incorporation Rationale
Deuterium labeling serves to enhance metabolic stability and enable tracking via mass spectrometry or nuclear magnetic resonance (NMR). In this compound, deuterium is incorporated at five positions to:
- Reduce metabolic degradation : Replacing C–H bonds with C–D bonds at vulnerable sites (e.g., ethyl group) slows cytochrome P450-mediated oxidation.
- Facilitate pharmacokinetic studies : The isotopic mass shift (Δm/z = +5) distinguishes the deuterated compound from its non-deuterated analog in liquid chromatography–mass spectrometry (LC-MS) assays.
Synthetic approach :
Deuterium is introduced during the final stages of synthesis using deuterated reagents. For example:
- Deuterated ethanol (CD₃CD₂OD) alkylates the pyranoindolizine precursor to form the ethyl-d5 group.
- Deuterated ethylene glycol (D₂O–CH₂CH₂–OD₂) forms the dioxolane ring via acid-catalyzed cyclization.
Comparative Structural Analysis with Non-deuterated Analog
Structural differences between the deuterated and non-deuterated forms are subtle but analytically significant (Table 2).
Table 2: Structural comparison
Key observations :
- NMR spectroscopy : The ethyl group’s protons (δ 1.25) in the non-deuterated compound split into a quintet in the deuterated analog due to coupling with deuterium (²JHD ≈ 1.5 Hz).
- Mass spectrometry : The molecular ion peak shifts from m/z 291.30 to 296.32, with fragmentation patterns retaining deuterium in key ions (e.g., [M–D₂O]+).
- Crystallography : X-ray diffraction reveals no significant geometric differences at the spiro junction, confirming that deuterium incorporation does not distort the core framework.
Properties
Molecular Formula |
C15H17NO6 |
|---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
4'-hydroxy-4'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-3',10'-dione |
InChI |
InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/i1D3,2D2 |
InChI Key |
GHFZMAJAVDXFDR-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Cyclization and Functional Group Transformations
The synthesis of 4'-ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5 involves sequential cyclization and functional group modifications. Key steps include:
- Formation of the Spirocyclic Core : Cyclization of a pyranoindolizine precursor with a dioxolane ring is achieved using protic acids (e.g., HCl or H₂SO₄) to promote intramolecular etherification.
- Deuterium Incorporation : Deuterium labeling (-d5) is introduced via hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O or CD₃OD) during intermediate stages, ensuring isotopic stability.
- Hydroxylation and Ethylation : A hydroxyl group is introduced at the 4'-position via oxidation of a prochiral carbon, followed by alkylation with ethyl iodide in the presence of a base (e.g., K₂CO₃).
Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Spirocyclization | HCl, MgSO₄ | CH₂Cl₂ | 0–25°C | 65–78 |
| Deuterium Exchange | D₂O, Pd/C | CD₃OD | 50°C | >90 |
| Hydroxylation | KMnO₄, H₂O | Acetone | 60°C | 72 |
| Ethylation | Ethyl iodide, K₂CO₃ | DMF | 80°C | 85 |
Catalytic Hydrogenation and Stereochemical Control
Catalytic hydrogenation is critical for reducing double bonds in the pyranoindolizine moiety while preserving the spirocyclic structure. Key findings include:
- Diastereoselective Reduction : Use of PtO₂ or Pd/C in ethanol under H₂ (1–3 atm) achieves >95% diastereomeric excess (d.e.) for the 7',8'-dihydro intermediate.
- Deuterated Solvent Effects : Reactions in deuterated ethanol (C₂D₅OD) enhance deuteration at specific positions without racemization.
Optimized Parameters :
| Catalyst | Pressure (atm) | Solvent | Time (h) | d.e. (%) |
|---|---|---|---|---|
| PtO₂ | 2 | C₂D₅OD | 12 | 97 |
| Pd/C | 1 | CD₃OD | 24 | 92 |
Comparison of Synthetic Routes
A comparative analysis of methods highlights trade-offs between yield, scalability, and isotopic fidelity:
| Method | Advantages | Limitations | Isotopic Purity (%) |
|---|---|---|---|
| Multi-Step Cyclization | High diastereoselectivity | Lengthy (5–7 steps) | 95–98 |
| Catalytic Hydrogenation | Scalable (>100 g) | Requires high-pressure H₂ | 92–97 |
| Acid-Mediated Cyclization | Rapid (<4 h) | Sensitive to moisture | 85–90 |
Mechanistic Insights and Side Reactions
- Spirocyclization Mechanism : Protonation of the carbonyl oxygen initiates nucleophilic attack by the hydroxyl group, forming the dioxolane ring.
- Deuterium Loss Pathways : Competing hydrolysis in aqueous media can reduce isotopic purity; anhydrous conditions are essential.
- Byproducts : Over-oxidation at the 4'-position may yield ketone derivatives, mitigated by controlled reaction times.
Industrial-Scale Considerations
- Cost Efficiency : Use of PtO₂ increases costs, prompting exploration of Ni-based catalysts for hydrogenation.
- Green Chemistry : Solvent recovery systems (e.g., CH₂Cl₂ distillation) reduce environmental impact.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
4’-Ethyl-7’,8’-dihydro-4’-hydroxy-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spiro linkage and aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the chemical compound "4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5":
Basic Information
- Name: 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5
- Molecular Formula: C15H12D5NO6
- Molecular Weight: 312.33
- CAS Number: 102978-41-6
Available forms
General Information and Usage
- This chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only .
- It is not for medical or consumer use .
- It cannot be shipped to doctor offices, pharmacies, medical facilities, veterinarians, or residences .
Related Compounds and Potential Applications
- "(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione" is a key intermediate in the synthesis of Irinotecan and Camptothecin analogs .
- The search results mention the potential use of substituted benzimidazole compounds as inhibitors of Transient Receptor Potential Channel 6 (TRPC6) protein activity . These compounds may be relevant in treating diseases modulated by TRPC6 activity, such as nephrotic syndrome, heart failure, stroke, and other conditions .
- Spiro compounds, in general, are cyclic compounds featuring two rings sharing a single atom . Spirolactones can be synthesized through multicomponent reactions and may have functionalized applications .
Mechanism of Action
The mechanism of action of 4’-Ethyl-7’,8’-dihydro-4’-hydroxy-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The spiro structure allows for unique binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
Structural Similarity and Key Functional Groups
The compound shares core motifs with other spiro-fused systems, such as:
- 5-Chloro-2'-(methylamino)-3'-nitro-5'H-spiro[indoline-3,4'-pyrano[3,2-c]chromene]-2,5'-dione (): Contains a nitro group and indoline moiety, enhancing electrophilic reactivity. Unlike the target compound, it lacks the pyrano-indolizine system but shares the spiro-dione framework.
- Bis-spirooxindoles (): Feature dual spiro junctions and pyrano rings but differ in the absence of the indolizine core. Their skeletal diversity highlights the structural flexibility achievable in spiro designs.
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Deuterated Sites |
|---|---|---|---|
| Target Compound (d5) | Spiro[dioxolane-pyranoindolizine] | 4'-Ethyl, 4'-hydroxy | 5 deuterium atoms |
| 5-Chloro-spiro[indoline-pyrano]dione | Spiro[indoline-pyranochromene] | 3'-Nitro, 2'-methylamino | None |
| Bis-spirooxindoles (7n) | Dual spiro[indoline-pyrano] | Allyl, methylthiazole | None |
Physicochemical Properties
- Solubility: The hydroxyl and dione groups in the target compound likely improve aqueous solubility compared to nonpolar derivatives like bis-spirooxindoles (), which rely on ester groups for polarity.
Table 2: Bioactivity and Computational Metrics
Biological Activity
The compound 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5 (CAS Number: 102978-41-6) is a bioactive small molecule with potential therapeutic applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H12D5NO6
- Molecular Weight : 312.33 g/mol
- CAS Number : 102978-41-6
- Physical State : Solid, typically light yellow in color.
The compound is classified as a spirocyclic derivative and features a dioxolane ring structure, which is often associated with various biological activities.
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds with spirocyclic structures have shown significant antioxidant effects, which can help mitigate oxidative stress in cells.
- Antimicrobial Properties : The presence of the pyrano-indolizine moiety suggests potential antimicrobial activity against various pathogens.
- Anticancer Potential : Similar derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antioxidant Activity
A study evaluating the antioxidant activity of similar compounds found that they effectively scavenge free radicals and reduce oxidative stress markers in vitro. The DPPH radical scavenging assay demonstrated significant activity, suggesting that 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5 may possess comparable efficacy in reducing oxidative damage .
Antimicrobial Activity
In vitro studies have indicated that compounds within the same class exhibit notable antimicrobial effects against various bacterial strains. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
Anticancer Activity
Research has highlighted the potential of indolizine derivatives in cancer therapy. For example, compounds structurally related to 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane] have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that the compound may interfere with cellular signaling pathways involved in tumor growth and metastasis .
Case Study 1: Antioxidant Efficacy
A comparative analysis was conducted on several spirocyclic compounds where 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane] was included. The results indicated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, affirming its role as an effective antioxidant .
Case Study 2: Antimicrobial Screening
In a screening of various synthesized derivatives against fungal pathogens, the compound exhibited antifungal activity comparable to conventional antifungals. The study reported effective inhibition of Candida albicans growth at lower concentrations than those required for standard treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
